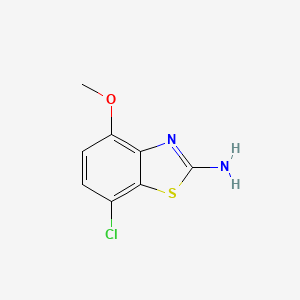

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential antimicrobial and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-2-nitroaniline with sulfur and chlorine sources. One common method includes the cyclization of 4-methoxy-2-nitroaniline with sulfur and phosphorus pentachloride, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine and methoxy positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Methoxy-substituted benzothiazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . It targets the enzyme DprE1 involved in the cell wall biosynthesis of Mycobacterium tuberculosis, leading to bacterial death .

- Anticancer Potential : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) indicate that this compound reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Research shows that it can lower levels of inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex heterocyclic compounds. For instance, it is used in creating aminothiazole Schiff base ligands and other derivatives that have shown various biological activities such as antiviral and antidiabetic effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Antimicrobial Screening

In a study evaluating various benzothiazole derivatives, N-benzyl derivatives exhibited significant antibacterial activity against resistant bacterial strains .

Cancer Cell Line Studies

Research involving MCF-7 breast cancer cell lines demonstrated that this compound effectively reduced cell viability, indicating potential for development as an anticancer agent .

Inflammatory Response Modulation

Experimental data suggest that N-benzyl derivatives can significantly lower levels of inflammatory markers in vitro .

Mécanisme D'action

The mechanism of action of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

- 6-Ethoxy-1,3-benzothiazole-2-amine

- 4-Methoxy-1,3-benzothiazole-2-amine

- 7-Chloro-1,3-benzothiazole-2-amine

Comparison: 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is unique due to the combined presence of the chlorine and methoxy groups, which enhance its antimicrobial and antioxidant properties compared to its analogs. The specific positioning of these substituents contributes to its distinct chemical reactivity and biological activity .

Activité Biologique

7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. Its unique structural features, including a chlorine atom at the 7th position and a methoxy group at the 4th position, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

The primary target of this compound is DprE1 , an enzyme crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1, disrupting the biosynthesis of arabinogalactan, leading to the death of the bacteria. This mechanism highlights its potential as an anti-tubercular agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity by inhibiting various enzymes such as dihydroorotase and DNA gyrase. Specifically, this compound has shown effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation in various cell lines. Its anticancer activity is attributed to its ability to induce apoptosis through caspase activation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines are as follows:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Anti-inflammatory and Antioxidant Activities

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Table 3: Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of both chlorine and methoxy groups enhances its antimicrobial and antioxidant properties compared to other benzothiazole derivatives.

Propriétés

IUPAC Name |

7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFYPDRIWLKZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546199 | |

| Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67618-12-6 | |

| Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.